molecular formula C6H7ClN2 B183378 2-chloro-N-methylpyridin-3-amine CAS No. 40932-43-2

2-chloro-N-methylpyridin-3-amine

Cat. No.: B183378
CAS No.: 40932-43-2
M. Wt: 142.58 g/mol
InChI Key: GAZKXXATBWGUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-methylpyridin-3-amine is a chemical compound with the molecular formula C6H7ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N-methylpyridin-3-amine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with methylamine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide. The reaction proceeds as follows:

2-chloropyridine+methylamineThis compound\text{2-chloropyridine} + \text{methylamine} \rightarrow \text{this compound} 2-chloropyridine+methylamine→this compound

Another method involves the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methylpyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki cross-coupling.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can replace the chlorine atom.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and arylboronic acids are used in Suzuki coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation: Products may include pyridine N-oxides.

    Reduction: Products include reduced pyridine derivatives.

    Coupling Reactions: Products are typically biaryl compounds.

Scientific Research Applications

2-chloro-N-methylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-methylpyridin-3-amine involves its interaction with various molecular targets. The presence of both a reactive amine group and a chlorine atom allows it to participate in multiple pathways. For example, it can act as a nucleophile in substitution reactions or as a ligand in coordination chemistry. The exact pathways depend on the specific application and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3-aminopyridine
  • 2-chloro-4-methylpyridine
  • 2-chloro-5-methylpyridine

Uniqueness

2-chloro-N-methylpyridin-3-amine is unique due to the presence of both a chlorine atom and a methylamine group on the pyridine ring. This combination provides distinct reactivity and potential for diverse applications compared to other similar compounds .

Properties

IUPAC Name

2-chloro-N-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-8-5-3-2-4-9-6(5)7/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZKXXATBWGUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569394
Record name 2-Chloro-N-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40932-43-2
Record name 2-Chloro-N-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-3-pyridinamine (0.0465 mol) in THF (45ml) at −78° C. under N2 flow, lithium diisopropylamine (0.0513 mol, 2 M) was added dropwise. The mixture was allowed to warm to 0° C. and was stirred for 1 hour and then cooled to −78° C. Then iodomethane (0.0582 mol) was added and the reaction mixture was allowed to warm to room temperature and was stirred for 16 hours. A saturated NH4Cl-solution was added and the mixture was extracted with ethyl acetate. The separated organic layer was dried, filtered and the solvent was evaporated. The residue was purified by short open column chromatography over silica gel (eluent: hexane/ethyl acetate 80/20). The product fractions were collected and the solvent was evaporated, yielding 5.91 g of 2-chloro-N-methyl-3-pyridinamine (intermediate 28).
Quantity
0.0465 mol
Type
reactant
Reaction Step One
Quantity
0.0513 mol
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0.0582 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-methylpyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-chloro-N-methylpyridin-3-amine
Reactant of Route 3
2-chloro-N-methylpyridin-3-amine
Reactant of Route 4
Reactant of Route 4
2-chloro-N-methylpyridin-3-amine
Reactant of Route 5
Reactant of Route 5
2-chloro-N-methylpyridin-3-amine
Reactant of Route 6
Reactant of Route 6
2-chloro-N-methylpyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.